Bet-IN-21

Epigenetics Neuroinflammation BET bromodomain selectivity

Addressing the challenge of dissecting BD1- versus BD2-specific transcriptional effects in neuroinflammation, Bet-IN-21 offers a 60-fold BD1-selective BET inhibition profile, validated in EAE models. - 60-fold selectivity for BRD4 BD1 (Kd=230 nM) over BD2, enabled by a key Asp145 hydrogen bond. - Demonstrated BBB permeability, microglial activation inhibition, and amelioration of EAE pathology in rodents. - Co-crystal structure (PDB: 8WIU) available, supporting SAR and rational probe design.

Molecular Formula C20H20N6
Molecular Weight 344.4 g/mol
Cat. No. B12387920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-21
Molecular FormulaC20H20N6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2CC2)C)C3=CN=CC(=C3)C4=C5C(=NC=C4)N=CN5
InChIInChI=1S/C20H20N6/c1-12-18(13(2)26(25-12)10-14-3-4-14)16-7-15(8-21-9-16)17-5-6-22-20-19(17)23-11-24-20/h5-9,11,14H,3-4,10H2,1-2H3,(H,22,23,24)
InChIKeyAGXHDPYHRCHDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bet-IN-21 (Compound 16) Procurement Guide: A Brain-Permeable BD1-Selective BET Inhibitor for Neuroinflammation Research


Bet-IN-21 (also designated compound 16; CAS 3014815-06-3) is a small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins [1]. It is characterized as a blood-brain barrier (BBB)-permeable, BD1-biased BET inhibitor with a dissociation constant (Kd) of 230 nM for BRD4 BD1 [1]. Its primary pharmacological distinction lies in its demonstrated 60-fold selectivity for BRD4 BD1 over BD2, a feature engineered via a hydrogen bond interaction with the BD1-specific residue Asp145 [1]. Preclinically, Bet-IN-21 has been shown to inhibit microglial activation and ameliorate disease pathology in an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, accompanied by favorable brain distribution and acceptable pharmacokinetic properties in rodents [1].

Why Generic Substitution Fails: The Dual Requirement of BD1 Selectivity and CNS Penetration in BET Inhibitor Procurement


The BET inhibitor class is highly heterogeneous regarding both bromodomain selectivity and CNS permeability [1]. Many widely used tool compounds—including early pan-BET inhibitors such as JQ1, I-BET151, and OTX015—exhibit either equipotent inhibition of BD1 and BD2 or limited brain penetration [1][2][3]. Recent evidence indicates that non-selective inhibition of both bromodomains is associated with dose-limiting toxicities (e.g., thrombocytopenia and gastrointestinal adverse events) that constrain therapeutic windows [1]. Conversely, CNS-targeted applications in neuroinflammation demand compounds that achieve sufficient unbound brain concentrations while preserving the BD1-biased pharmacology implicated in microglial regulation and oligodendrocyte differentiation [1]. Substituting Bet-IN-21 with a generic BET inhibitor lacking empirical demonstration of both BD1 selectivity and BBB permeability risks experimental confounds, including off-target transcriptional effects, inadequate CNS exposure, and failure to recapitulate published in vivo efficacy benchmarks in EAE models [1].

Bet-IN-21 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for Scientific Selection


BD1-Selective Binding Affinity: 60-Fold Preference for BRD4 BD1 Over BD2

Bet-IN-21 demonstrates a 60-fold selectivity for BRD4 BD1 over BD2, with a Kd of 230 nM for BD1 [1]. In contrast, pan-BET inhibitors such as JQ1 exhibit equipotent binding to BD1 and BD2 (Kd values of approximately 50–90 nM for both bromodomains) [2]. The co-crystal structure of Bet-IN-21 with BRD4 BD1 (PDB: 8WIU) reveals that this selectivity is mediated by a hydrogen bond interaction with the BD1-specific residue Asp145, a feature absent in BD2 due to the presence of His433, which introduces steric hindrance [1].

Epigenetics Neuroinflammation BET bromodomain selectivity

Demonstrated Blood-Brain Barrier Permeability and Favorable Brain Distribution in Mice

Bet-IN-21 was specifically optimized for blood-brain barrier penetration and demonstrated favorable brain distribution in mice following systemic administration [1]. This contrasts with many early-generation BET inhibitors, including I-BET151 and OTX015, which exhibit either limited or uncharacterized CNS exposure in preclinical models [1][3]. While JQ1 has been reported as brain-penetrant, its unbound brain concentrations and pharmacologically active CNS exposures have not been fully characterized, and it lacks BD1 selectivity [2]. Bet-IN-21 represents one of the few BET inhibitors with published evidence of both brain distribution and BD1 selectivity.

CNS drug delivery Pharmacokinetics Blood-brain barrier penetration

In Vivo Efficacy in EAE Mouse Model: Microglial Inhibition and Demyelination Protection

In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, Bet-IN-21 treatment resulted in significant therapeutic effects, including inhibition of microglial activation, improvement of spinal cord inflammatory conditions, and protection against demyelination [1]. While other BET inhibitors such as I-BET151 and RVX-297 have shown efficacy in EAE models, these compounds are either pan-BET inhibitors or BD2-selective agents, respectively, and do not combine BD1 selectivity with BBB permeability in a single molecular entity [1][2]. Bet-IN-21 is the only compound in its structural series for which both microglial inhibition and demyelination protection have been reported in EAE mice.

Multiple sclerosis Neuroinflammation Preclinical efficacy

Structural Basis for BD1 Selectivity: Co-Crystal Structure with BRD4 BD1 (PDB: 8WIU)

The co-crystal structure of Bet-IN-21 bound to BRD4 BD1 has been deposited in the Protein Data Bank under accession code 8WIU [1]. This structure reveals a critical hydrogen bond interaction between Bet-IN-21 and Asp145, a residue unique to the BD1 BC loop [1]. Additionally, steric hindrance from His433 in BD2 prevents Bet-IN-21 from adopting the same binding pose in BD2, providing a structural rationale for the observed 60-fold selectivity [1]. In contrast, pan-BET inhibitors such as JQ1 lack this BD1-specific interaction and bind BD1 and BD2 with similar affinity [2]. Many BD1-selective inhibitors (e.g., GSK789, which exhibits >1500-fold selectivity) lack publicly available co-crystal structures with detailed interaction mapping [3].

Structural biology Structure-based drug design Bromodomain selectivity

Bet-IN-21 Optimal Application Scenarios for Neuroinflammation and BD1-Selective BET Pharmacology Research


Dissecting BD1-Specific Transcriptional Regulation in Microglia and Oligodendrocytes

Researchers investigating the differential roles of BD1 versus BD2 in CNS cell types can employ Bet-IN-21 as a BD1-selective chemical probe. Its 60-fold BD1 selectivity enables functional studies that attribute observed transcriptional changes specifically to BD1 inhibition, whereas pan-BET inhibitors such as JQ1 confound interpretation by simultaneously targeting both bromodomains. The availability of the BRD4 BD1 co-crystal structure (PDB: 8WIU) further supports structure-activity relationship (SAR) studies and the rational design of control compounds [1].

Preclinical Efficacy Studies in Multiple Sclerosis and Neuroinflammatory Disease Models

Bet-IN-21 is validated for use in the MOG35-55-induced EAE mouse model of multiple sclerosis, where it has demonstrated inhibition of microglial activation, reduction of spinal cord inflammation, and protection against demyelination [1]. Its favorable brain distribution in mice and acceptable rodent PK properties make it suitable for systemic administration in CNS-focused in vivo studies. Procurement for EAE studies should prioritize Bet-IN-21 over pan-BET inhibitors lacking BBB permeability data or BD2-selective agents that do not recapitulate the BD1-biased pharmacology implicated in microglial regulation [1].

Structure-Based Drug Discovery Campaigns Targeting BET BD1

Medicinal chemistry teams engaged in structure-based design of next-generation BD1-selective BET inhibitors can utilize Bet-IN-21 as a benchmark compound and structural template. The publicly deposited co-crystal structure (PDB: 8WIU) provides atomic-level detail of the key hydrogen bond interaction with Asp145, enabling virtual screening, molecular docking, and fragment-based lead optimization efforts. The compound's moderate BD1 affinity (Kd = 230 nM) and 60-fold selectivity window offer a useful baseline for evaluating improved analogs in biochemical and cellular assays [1].

Comparative Pharmacology Studies Evaluating BD1-Selective vs. Pan-BET vs. BD2-Selective Inhibitors

Investigators seeking to systematically compare the transcriptional, cellular, and in vivo effects of BD1-selective inhibition against pan-BET and BD2-selective inhibition can incorporate Bet-IN-21 as the BD1-selective arm of the experimental design. Its combination of BD1 selectivity, BBB permeability, and EAE validation distinguishes it from other BD1-selective tool compounds (e.g., GSK789) that lack publicly reported CNS distribution or in vivo efficacy data in neuroinflammation models [1].

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